RCL L204927
Description
Contextualization of Advanced Chemical Entity Research in Contemporary Biology
The exploration of novel chemical entities (NCEs) is a cornerstone of modern biology and pharmacology, providing powerful tools to probe the intricate molecular mechanisms that govern life. These compounds, often small molecules, can serve as precise probes to modulate the function of specific proteins and pathways, thereby illuminating their roles in both healthy and diseased states. The systematic investigation of NCEs is crucial for identifying new therapeutic targets and developing innovative treatment strategies for a wide array of conditions. This endeavor is inherently interdisciplinary, merging organic chemistry, biochemistry, and molecular biology to not only discover new molecules but also to understand their interactions within complex biological systems.
Rationale for Investigating the Putative Biological Actions of RCL L204927
This compound has garnered research interest primarily due to its classification as Terbinafine Related Compound D. nih.govvulcanchem.com Terbinafine is a well-established antifungal agent that functions by inhibiting squalene (B77637) epoxidase, a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govchalmers.serjptonline.org The structural similarity between this compound and Terbinafine provides a strong rationale for investigating its potential biological activities. The central hypothesis is that this compound may exhibit similar, albeit potentially modified, inhibitory effects on squalene epoxidase. Understanding the biological actions of such related compounds is vital for several reasons: it can provide insights into the structure-activity relationships of squalene epoxidase inhibitors, potentially reveal new pharmacological properties, and aid in the optimization of existing antifungal agents. nih.govasm.org
Evolution of Methodological Approaches in Chemical Biology for Compound Characterization
The characterization of novel chemical entities like this compound relies on a sophisticated and evolving toolkit of methodologies in chemical biology. Historically, compound characterization might have been limited to simple bioassays. However, contemporary approaches are far more nuanced and powerful. These include target-based screening, where a compound is tested against a purified protein of interest, and phenotypic screening, which assesses a compound's effect on cellular or organismal physiology. tandfonline.com
Advanced analytical techniques are also indispensable. High-performance liquid chromatography (HPLC) is employed to ensure the purity of a compound and to study its stability and degradation products. rjptonline.org Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used for the definitive elucidation of a compound's chemical structure. synzeal.com Furthermore, computational methods, such as molecular modeling and in silico docking, are increasingly used to predict the potential targets of a compound and to understand its binding interactions at a molecular level. tandfonline.comrsc.org These integrated approaches provide a comprehensive understanding of a new chemical entity's properties and potential biological functions.
Detailed Research Findings on this compound
Putative Biological Actions and Research Data
Direct mechanistic studies on this compound are not extensively published. nih.gov However, its identity as a derivative of Terbinafine allows for informed hypotheses regarding its biological role.
The primary putative biological action of this compound is the inhibition of squalene epoxidase. nih.gov This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the ergosterol biosynthesis pathway in fungi. nih.govtandfonline.com Inhibition of this enzyme leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death. chalmers.serjptonline.org
While this compound shares a structural backbone with Terbinafine, a notable difference is the absence of a tert-butylacetylene side chain. nih.gov This side chain is considered a key pharmacophore for the potent antifungal activity of Terbinafine. nih.govasm.org Its absence in this compound likely leads to a diminished antifungal efficacy compared to the parent compound. nih.gov
The table below summarizes the known properties of this compound and provides a comparison with Terbinafine.
| Property | This compound | Terbinafine |
| Molecular Formula | C17H14ClNO2 | C21H25N |
| Primary Role | Synthetic Intermediate / Degradation Product | Antifungal Agent |
| Putative Target Enzyme | Squalene Epoxidase | Squalene Epoxidase |
| LogP | ~3.2 | Not specified |
| CAS Number | 357623-63-3 | 91161-71-6 |
| Key Structural Feature Difference | Lacks tert-butylacetylene side chain | Contains tert-butylacetylene side chain |
This table is based on data from available research and chemical supplier information. nih.govasm.org
Synthesis and Chemical Profile
Detailed synthetic protocols for this compound are largely proprietary. However, its chemical structure suggests a likely multi-step synthetic pathway. This would probably involve the Friedel-Crafts alkylation of 4-chlorotoluene (B122035) to introduce a methylene (B1212753) group, followed by amidation of the resulting intermediate with 2-methoxyethylamine. nih.gov Purification would then be achieved through standard techniques like column chromatography or recrystallization. nih.gov
The compound's moderate lipophilicity, indicated by a LogP of approximately 3.2, suggests it should have adequate membrane permeability. nih.gov Conversely, its polar surface area may present challenges for solubility in aqueous media. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZUNMPHVSMCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular and Cellular Mechanisms of Action for Rcl L204927
Identification of Putative Molecular Targets for RCL L204927
Information regarding the specific molecular targets of this compound is largely absent from peer-reviewed scientific literature. The compound is identified as Terbinafine Related Compound D, suggesting it may serve as a synthetic intermediate or a degradation product in the manufacturing of the antifungal agent Terbinafine. vulcanchem.com This relationship forms the primary basis for any hypothetical molecular targets.
Ligand-Receptor Interaction Profiling of this compound
There are no publicly available research findings detailing the ligand-receptor interaction profiling for this compound.
Enzyme Modulation and Inhibition Kinetics by this compound
Direct studies on enzyme modulation and the inhibition kinetics of this compound are not available in the public domain. However, based on its structural similarity to Terbinafine, which functions by inhibiting squalene (B77637) epoxidase, it is hypothesized that this compound might act through a similar pathway. vulcanchem.com Squalene epoxidase is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. vulcanchem.com
It is important to note that this compound lacks the tert-butylacetylene side chain, which is considered a key pharmacophore for the antifungal efficacy of Terbinafine. vulcanchem.com This structural difference likely reduces its potential to inhibit squalene epoxidase effectively. vulcanchem.com
Comparative Analysis with Terbinafine
| Parameter | This compound | Terbinafine |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClNO₂ | C₂₁H₂₅ClN |
| Primary Use | Synthetic Intermediate | Antifungal Agent |
| Target Enzyme | Not Determined | Squalene Epoxidase |
Data derived from a comparative analysis. vulcanchem.com
Nucleic Acid Binding and Conformational Perturbation by this compound
There are no research findings available that describe the binding of this compound to nucleic acids or any resulting conformational perturbations.
Downstream Biochemical Pathway Perturbations Induced by this compound
Signaling Cascade Interrogation Mediated by this compound
There is no available data from studies interrogating signaling cascade perturbations mediated by this compound.
Metabolic Flux Analysis in Response to this compound Exposure
There are no published studies conducting metabolic flux analysis in response to exposure to this compound.
Gene Expression and Proteomic Alterations by this compound
Currently, there is no publicly available scientific literature detailing specific gene expression or proteomic alterations induced by the chemical compound this compound. Comprehensive studies involving techniques such as RNA sequencing, microarray analysis, or mass spectrometry-based proteomics have not been published in peer-reviewed journals. Therefore, the direct impact of this compound on the transcriptome and proteome of any cell type remains uncharacterized.
Cellular Responses and Phenotypic Modulations Elicited by this compound
Detailed experimental data on the cellular responses and phenotypic modulations elicited by this compound are not available in the public domain. The subsequent sections outline the types of investigations that would be necessary to characterize the biological activity of this compound.
Cell Viability and Proliferation Dynamics under this compound Influence
Information regarding the effect of this compound on cell viability and proliferation is not documented in accessible research. Standard assays such as MTT, XTT, or real-time cell analysis have not been reported for this compound. Consequently, its potential cytotoxic, cytostatic, or growth-promoting effects are unknown.
Apoptotic and Necrotic Pathways Investigated in Response to this compound
There are no available studies investigating the induction of apoptotic or necrotic pathways in response to this compound. Research employing methods like Annexin V/propidium iodide staining, caspase activity assays, or analysis of Bcl-2 family protein expression has not been published. Therefore, it is unknown whether this compound can trigger programmed cell death or other forms of cell demise.
Cellular Differentiation and Morphological Changes Induced by this compound
The influence of this compound on cellular differentiation and morphology is currently not described in the scientific literature. Reports on any alterations to cell shape, size, or the expression of differentiation markers following treatment with this compound are absent.
Cell Cycle Progression Analysis in the Presence of this compound
No data from cell cycle analysis studies, such as flow cytometry-based DNA content analysis, have been published for this compound. As a result, it is not known whether this compound affects the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Preclinical Investigative Methodologies and Models for Rcl L204927
In Vitro Experimental Paradigms for RCL L204927 Research
In the absence of data on this compound, this section would theoretically describe the laboratory-based experiments performed on cells and tissues to characterize the compound's activity.
Cell-Based Assay Development for this compound Activity
To investigate a novel compound, researchers typically develop cell-based assays to measure its biological effects in a controlled environment. icosagen.comcriver.com These assays are crucial for initial screening and for understanding the mechanism of action. criver.com A variety of assay types can be employed, including:
Viability and Proliferation Assays: These assays, such as MTT or WST assays, determine the effect of a compound on cell survival and growth. biocompare.com
Apoptosis Assays: Techniques like Annexin V staining or TUNEL assays are used to assess whether a compound induces programmed cell death. biocompare.com
Reporter Gene Assays: These can be designed to measure the activation or inhibition of specific cellular pathways by the compound. icosagen.com
Functional Assays: Depending on the target, these could include migration assays, invasion assays, or assays measuring the secretion of specific proteins like cytokines. sigmaaldrich.comprecisionformedicine.com
The development of these assays is a "fit-for-purpose" process, tailored to the specific research questions being addressed. precisionformedicine.com
Organoid and 3D Culture Systems for this compound Evaluation
Three-dimensional (3D) cell culture systems, such as organoids and spheroids, offer a more physiologically relevant model compared to traditional 2D cultures. thermofisher.comleica-microsystems.com These models better mimic the complex cell-cell and cell-matrix interactions found in living tissues. thermofisher.comelveflow.com For a compound like this compound, these systems would be valuable for:
Modeling Disease States: Patient-derived organoids can be used to study the compound's effect in a context that more closely resembles a patient's tumor. nih.govfluidimaging.com
Predicting Patient Responses: Testing a compound on organoids has the potential to predict how a patient might respond to the therapy. nih.gov
Long-term Culture and Biobanking: Organoids can be expanded and cryopreserved, creating living biobanks for future research. nih.gov
The transition from 2D to 3D models represents a significant advancement in providing more relevant data for translational research. thermofisher.com
Co-culture and Microenvironment Interaction Studies with this compound
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. nih.govthermofisher.com Co-culture systems, where cancer cells are grown with other cell types found in the TME (e.g., fibroblasts, immune cells, endothelial cells), are used to study these interactions. nih.govthermofisher.comchampionsoncology.com For a new compound, these studies would be essential to understand:
Impact on Immune Cells: How the compound affects the interaction between tumor cells and immune cells like T-cells or dendritic cells. championsoncology.comnih.gov
Influence of Stromal Cells: Whether the presence of fibroblasts or other stromal components alters the compound's efficacy. thermofisher.commdpi.com
Angiogenesis Effects: Co-cultures with endothelial cells can model the formation of new blood vessels and how the compound might influence this process. thermofisher.com
These advanced in vitro models provide a more comprehensive understanding of a compound's potential effects within a complex biological system. championsoncology.commdpi.com
In Vivo Non-Human Animal Models for Functional Evaluation of this compound
Animal models are essential for evaluating the systemic effects, efficacy, and safety of a new compound before it can be tested in humans. creative-biolabs.comnih.gov
Model System Selection and Justification for this compound Research (e.g., rodent, non-human primate)
The choice of an animal model depends on the specific research question and the biological system being studied.
Rodent Models: Mice and rats are the most commonly used animal models in biomedical research due to their small size, short life cycle, and the availability of genetically engineered models. creative-biolabs.comjanvier-labs.com They are often used for initial efficacy and pharmacokinetic studies. nih.govanimal-reproduction.org Various rodent models can be used, including those with diet-induced or genetic predispositions to certain diseases. nih.gov
Non-Human Primate (NHP) Models: NHPs are used in later stages of preclinical research due to their close phylogenetic relationship to humans, which provides a more similar physiological and immunological system. zoores.ac.cnnovapublishers.comnovapublishers.comnih.govnih.gov They are particularly important for studying complex diseases and the effects of drugs on the central nervous system and immune system. zoores.ac.cnnovapublishers.com
The selection of a model requires careful consideration to ensure its relevance to the human disease being studied. nih.govnih.gov
Pharmacodynamic Endpoints and Biomarker Discovery for this compound in Preclinical Models
Pharmacodynamic (PD) studies measure the effect of a compound on the body, while biomarker discovery aims to identify measurable indicators of these effects. nuvisan.comnih.gov
Pharmacodynamic Endpoints: These are used to determine the optimal dose and schedule of a drug by analyzing the relationship between drug exposure and its effects. nuvisan.comnih.gov This can involve measuring changes in tumor size, protein expression, or the activity of specific signaling pathways. nih.gov
Biomarker Discovery: Biomarkers are crucial for translating preclinical findings to clinical applications. nuvisan.compelagobio.com They can be used to select patients who are most likely to respond to a drug, monitor treatment effects, and understand the drug's mechanism of action. pelagobio.comreactionbiology.com Multi-omics approaches, including genomics, proteomics, and metabolomics, are often used in preclinical models to discover novel biomarkers. nih.govsynapcell.com
The identification of robust PD endpoints and predictive biomarkers in preclinical models is essential for the successful clinical development of a new therapeutic agent. pelagobio.comnih.gov
No Information Found for Chemical Compound "this compound"
Following a comprehensive search of publicly available scientific literature and data sources, no information was found regarding the chemical compound designated as "this compound."
Searches for preclinical efficacy evaluations, disease-specific non-human models (including oncology, inflammatory, and neurological models), as well as histopathological and immunohistochemical analyses related to this compound yielded no results.
This lack of information prevents the generation of the requested article, as no research findings, data tables, or detailed analyses concerning "this compound" could be located. It is possible that this compound is an internal designation not yet disclosed in public research, is in a very early stage of development, or is referred to by a different name in scientific literature.
Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the chemical compound “this compound.” As a result, it is not possible to generate an article with thorough, informative, and scientifically accurate content based on the provided outline. The search for information regarding computational modeling, omics technologies, and systems biology approaches related to "this compound" did not yield any relevant findings.
Therefore, the requested article on "Advanced Methodological Approaches in the Study of this compound" cannot be created as there is no research data to support the content required for the specified sections and subsections.
Advanced Methodological Approaches in the Study of Rcl L204927
Advanced Omics Technologies in RCL L204927 Research
Metabolomics and Lipidomics Signatures Associated with this compound
The study of metabolites and lipids provides a direct functional readout of a cell's physiological state. Metabolomics and lipidomics are powerful hypothesis-generating tools used to understand the biochemical perturbations induced by a compound. d-nb.infonih.gov
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. aginganddisease.org A global untargeted metabolomic profiling of plasma or cell samples exposed to this compound would likely be conducted using mass spectrometry-based platforms. d-nb.info This approach would aim to identify significant changes in the blood metabolome, which could, in turn, illuminate the metabolic pathways affected by the compound. d-nb.info Techniques such as ultra-high-performance liquid chromatography-mass spectrometry/mass spectrometry (UPLC-MS/MS) are often employed for their broad coverage of the metabolome. d-nb.info
The resulting data would be analyzed using multivariable statistical models to identify metabolites significantly associated with exposure to the compound. nih.gov Pathways that are commonly investigated in such studies include those related to inflammation, oxidative stress, energy metabolism, and amino acid metabolism. d-nb.infonih.gov
Lipidomics , a sub-discipline of metabolomics, focuses specifically on the comprehensive analysis of lipids in a biological system. iapchem.org Given the crucial role of lipids in cell signaling, membrane structure, and energy storage, any alterations induced by this compound would be of significant interest. A typical lipidomics workflow involves the extraction of lipids from samples, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govcd-genomics.com
This analysis can identify and quantify thousands of individual lipid species. cd-genomics.com Subsequent lipid pathway enrichment analysis could then reveal which lipid-related signaling pathways are perturbed by the compound. nih.gov For instance, alterations in sphingolipid or glycerophospholipid pathways could suggest an impact on cellular processes like autophagy or apoptosis. nih.gov
Table 1: Illustrative Metabolomic and Lipidomic Changes Following Exposure to a Hypothetical Compound
This table represents the kind of data that would be generated from metabolomic and lipidomic studies. The specific metabolites and lipids listed are for illustrative purposes to demonstrate the nature of findings from such analyses.
| Analyte Class | Specific Analyte | Fold Change (Treated vs. Control) | Associated Pathway |
| Amino Acids | Glutamic Acid | 2.1 | Amino Acid Metabolism |
| Tyrosine | 1.8 | Amino Acid Metabolism | |
| Lipids | Ceramide (d18:1/16:0) | -1.9 | Sphingolipid Metabolism |
| Phosphatidylcholine (16:0/18:1) | 1.5 | Glycerophospholipid Metabolism | |
| Energy Metabolism | Oxoglutaric Acid | -1.6 | Citric Acid Cycle |
| Redox Homeostasis | Glutathione (Oxidized) | 2.5 | Glutathione Metabolism |
Imaging Modalities for Investigating this compound’s Biological Effects
Imaging techniques are indispensable for visualizing the effects of a compound on cells and in whole organisms, providing crucial spatial and temporal information. nih.govnih.gov
Live-cell imaging allows for the real-time observation of dynamic cellular processes. scintica.com This technique would be invaluable for studying the immediate and longitudinal effects of this compound on cell behavior, such as cell migration, proliferation, or apoptosis. scintica.com By using time-lapse microscopy, researchers can capture a sequence of images to create a video, revealing the kinetics of cellular responses to the compound. scintica.com Modern live-cell imaging can be performed using label-free methods, which have the advantage of preserving the native state of the cells and avoiding the phototoxicity associated with fluorescent labels. biorxiv.orgnanolive.com
High-content screening (HCS) , also known as high-content analysis, combines automated microscopy with sophisticated image analysis to extract quantitative data from cell populations. wikipedia.orgalitheagenomics.com This powerful, image-based approach can assess multiple phenotypic parameters simultaneously. wikipedia.orgnih.gov In the context of this compound, HCS could be used to screen for a wide range of cellular effects, including changes in morphology, protein localization, and organelle health. nih.govcorning.com The use of fluorescent dyes or proteins allows for the specific labeling of subcellular structures, enabling detailed analysis. wikipedia.org HCS platforms are capable of high-throughput analysis, making them suitable for screening large numbers of compounds or different concentrations of a single compound like this compound. thermofisher.com
Table 2: Example of a High-Content Screening Assay Panel for a Hypothetical Compound
This table illustrates a typical set of readouts that could be measured in a high-content screening experiment to assess a compound's cellular effects.
| Assay | Parameter Measured | Purpose |
| Cell Viability | Number of live vs. dead cells | To assess general cytotoxicity |
| Apoptosis | Caspase-3/7 activation, nuclear condensation | To identify induction of programmed cell death |
| Mitochondrial Health | Mitochondrial membrane potential | To evaluate effects on mitochondrial function |
| Cell Cycle | DNA content per cell (e.g., Hoechst stain) | To determine if the compound causes cell cycle arrest |
| Nuclear Translocation | Nuclear vs. cytoplasmic fluorescence of a target protein | To measure the activation of specific signaling pathways |
To understand the effects of this compound in a whole-organism context, non-invasive imaging in preclinical animal models is essential. nih.gov These techniques allow for the longitudinal monitoring of disease progression and response to therapy in the same animal, reducing the number of animals required and providing more robust data. plos.orgnc3rs.org.uk
Commonly used non-invasive imaging modalities in preclinical research include:
Bioluminescence Imaging (BLI): This technique relies on the detection of light produced by cells that have been genetically engineered to express a luciferase enzyme. crownbio.com BLI is highly sensitive and is often used to track tumor growth or the location of specific cell populations in vivo. plos.org
Fluorescence Imaging (FLI): Similar to BLI, FLI involves the detection of fluorescent probes or proteins. crownbio.com It can be used for a wide range of applications, from tracking labeled cells to imaging specific molecular events.
Positron Emission Tomography (PET): PET is a nuclear imaging technique that uses radiotracers to visualize and measure metabolic processes in the body. mdpi.com For example, using the tracer 18F-FDG, which is a glucose analog, researchers can assess changes in glucose metabolism in tumors in response to a therapeutic agent. mdpi.com
Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can also be used to assess functional parameters, such as blood flow and tissue perfusion. crownbio.com
These imaging modalities can be used alone or in combination to provide a comprehensive picture of the pharmacodynamic effects of this compound in a living animal. nih.gov
Conceptual Frameworks and Translational Considerations for Rcl L204927 Pre Clinical
Theoretical Implications of RCL L204927’s Mechanism for Biological Systems
Should this compound act as an enzyme inhibitor, its implications would be far-reaching, depending on the targeted enzyme's role in cellular pathways. If it targets a key enzyme in a disease-related pathway, it could theoretically halt or slow disease progression. Conversely, if it inhibits an enzyme crucial for normal physiological function, off-target effects would be a significant concern.
Alternatively, if this compound functions as a receptor modulator, its effects would be dictated by the receptor type (e.g., G-protein coupled receptor, ion channel) and its downstream signaling cascades. As an agonist, it might activate a protective pathway, while as an antagonist, it could block a detrimental one. The specificity of its binding to a particular receptor subtype would be a critical determinant of its therapeutic potential and side-effect profile.
Comparative Analysis of this compound with Established Research Modulators
Without specific data on this compound, a direct comparative analysis is not feasible. However, we can establish a framework for how such an analysis would be conducted against established research modulators in a hypothetical therapeutic area, for instance, cystic fibrosis transmembrane conductance regulator (CFTR) modulation.
Established CFTR modulators fall into different classes, such as correctors and potentiators. A comparative analysis would involve benchmarking this compound against these compounds across several key parameters.
Interactive Data Table: Hypothetical Comparative Analysis of CFTR Modulators
| Feature | This compound (Hypothetical) | Corrector (e.g., Lumacaftor) | Potentiator (e.g., Ivacaftor) |
| Mechanism of Action | Unknown | Improves trafficking of misfolded CFTR to the cell surface | Increases the channel opening probability of CFTR at the cell surface |
| Target Mutation Class | To be determined | Primarily F508del | Gating mutations (e.g., G551D) |
| In Vitro Efficacy | To be determined | Partial rescue of F508del-CFTR function | Potentiation of CFTR channel gating |
| Specificity | To be determined | Specific for misfolded CFTR | Specific for CFTR protein |
This table illustrates the type of data that would be essential for positioning this compound within the existing landscape of research modulators.
Challenges and Opportunities in the Preclinical Development of Novel Chemical Entities like this compound
The preclinical development of any new chemical entity (NCE) is a complex and high-risk endeavor. For a compound like this compound, about which little is publicly known, these challenges are amplified.
Key Challenges:
Target Identification and Validation: A primary hurdle is definitively identifying the biological target of this compound and validating its role in a specific disease.
Pharmacokinetics and Metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial. Poor pharmacokinetic properties are a common cause of preclinical failure.
Toxicology: A thorough assessment of potential toxicity is paramount. Unforeseen off-target effects can lead to the termination of a promising candidate.
Scalable Synthesis: Developing a cost-effective and scalable method for synthesizing the compound is essential for further development and potential commercialization.
Opportunities:
Novel Mechanism of Action: If this compound possesses a novel mechanism of action, it could offer a therapeutic advantage over existing treatments, potentially addressing unmet medical needs.
Improved Potency and Specificity: There is an opportunity for NCEs to exhibit higher potency and greater specificity for their target, which could translate to improved efficacy and a better safety profile.
Intellectual Property: The novelty of this compound provides a strong opportunity for securing intellectual property rights, a critical factor for investment and further development.
Future Directions and Emerging Paradigms in Rcl L204927 Research
Exploration of Novel Target Spaces for RCL L204927
The initial characterization of a compound, such as this compound, often focuses on a primary, intended biological target. However, the full therapeutic potential and off-target effects can only be understood through a comprehensive exploration of its interactions with a wider array of biological molecules. The search for novel target spaces for this compound would be a critical step in its development pipeline, potentially uncovering new therapeutic indications or clarifying its mechanism of action.
Modern drug discovery has seen a resurgence of phenotypic screening , an approach that identifies compounds based on their observable effects in cellular or organismal models without a preconceived target. technologynetworks.compfizer.com This target-agnostic method is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. technologynetworks.compfizer.com For this compound, a battery of phenotypic assays across various disease-relevant cell lines (e.g., cancer, neurodegenerative disease) could reveal unexpected biological activities, which would then necessitate "target deconvolution" to identify the responsible molecular pathways. biocompare.com
Another powerful set of techniques falls under the umbrella of chemical proteomics . mdpi.com These methods aim to identify the direct binding partners of a small molecule within a complex biological sample. Approaches such as activity-based protein profiling (ABPP) and stable isotope labeling by amino acids in cell culture (SILAC) could be employed to comprehensively map the protein interaction landscape of this compound. mdpi.comnih.gov
Furthermore, in silico target prediction methodologies offer a rapid and cost-effective way to generate hypotheses about a compound's potential targets. mdpi.comnih.gov By comparing the chemical structure of this compound to databases of known ligands and their targets, computational algorithms can predict a range of potential interacting proteins. researchgate.netactamedica.org These predictions, while needing experimental validation, can significantly guide and focus laboratory-based investigations.
Finally, genetic strategies , such as CRISPR/Cas9-based screening, can identify genes that either enhance or suppress the effects of this compound. nih.goveditco.bio This can provide strong evidence for the compound's mechanism of action and reveal novel targets within specific cellular pathways. editco.bionih.gov
Table 1: Methodologies for Novel Target Identification of this compound
| Methodology | Description | Potential Outcome for this compound |
|---|---|---|
| Phenotypic Screening | Target-agnostic screening based on observable changes in cell models. technologynetworks.compfizer.com | Discovery of unexpected therapeutic activities and novel mechanisms of action. technologynetworks.com |
| Chemical Proteomics (e.g., ABPP, SILAC) | Identification of direct protein binding partners in a biological system. mdpi.comnih.gov | Comprehensive map of on-target and off-target interactions. mdpi.com |
| In Silico Target Prediction | Computational methods to predict targets based on chemical structure similarity. nih.govresearchgate.net | A prioritized list of potential protein targets for experimental validation. mdpi.com |
| Genetic Screening (e.g., CRISPR/Cas9) | Identification of genes that modulate the activity of the compound. nih.goveditco.bio | Validation of the mechanism of action and discovery of new pathway components. editco.bio |
Development of Advanced Methodologies for this compound Profiling
To gain a deeper understanding of the biological effects of this compound, it is essential to move beyond simple binding assays and employ advanced profiling methodologies. These techniques provide a more holistic view of how the compound influences cellular systems.
High-content imaging (HCI) and analysis are powerful tools for modern phenotypic screening. biocompare.com Instead of a single readout, HCI can simultaneously measure multiple cellular parameters, such as morphology, organelle health, and the localization of specific proteins, in response to treatment with this compound. This provides a rich, multi-dimensional "fingerprint" of the compound's cellular effects.
Transcriptomic profiling , often achieved through techniques like RNA-sequencing, can reveal the global changes in gene expression induced by this compound. nih.gov This can help to elucidate the downstream pathways affected by the compound, even if the direct molecular target is unknown.
Chem-seq and related methods combine chemical affinity capture with next-generation sequencing to identify the genomic loci where a small molecule might interact, providing insights into its effects on gene regulation. nih.gov
To overcome the limitations of traditional photoaffinity labeling, newer techniques involving photocatalysis can enhance the efficiency of identifying target proteins. pnas.org These methods use a photocatalyst to generate reactive species in a catalytic manner, leading to amplified labeling of the target and improved signal-to-noise in target identification experiments. pnas.org
Table 2: Advanced Profiling Methodologies for this compound
| Methodology | Description | Information Gained for this compound |
|---|---|---|
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple cellular features. biocompare.com | Detailed "fingerprint" of the compound's impact on cellular morphology and function. |
| Transcriptomic Profiling (RNA-Seq) | Measures the global changes in gene expression in response to the compound. nih.gov | Identification of cellular pathways and biological processes modulated by the compound. |
| Chem-seq | Uses affinity capture and sequencing to identify genomic binding sites. nih.gov | Insight into the compound's influence on gene regulation and chromatin. |
| Photocatalytic Labeling | Catalytic activation of crosslinkers for more efficient target protein labeling. pnas.org | Improved identification of direct binding partners with higher sensitivity. pnas.org |
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. pfizer.comdiscoveryontarget.com For a compound like this compound, AI/ML can be integrated at multiple stages of its research and development.
In the context of target identification, ML algorithms can be trained on large databases of compound-target interactions to predict the most likely targets for this compound with greater accuracy than traditional similarity-based methods. nih.gov These models can identify subtle patterns in chemical structures and biological data that are not apparent to human researchers.
Furthermore, a specific type of AI, Random Contrast Learning (RCL) , offers a novel approach to machine learning that diverges from traditional neural networks. nih.gov RCL is designed to mimic the structures of human consciousness to classify data with high accuracy and computational efficiency. nih.gov This could be particularly useful in analyzing the complex datasets generated from profiling this compound and in pre-training large language models on scientific literature to uncover novel connections and hypotheses related to the compound. nih.gov
Table 3: Applications of AI and Machine Learning in this compound Research
| AI/ML Application | Description | Potential Impact on this compound |
|---|---|---|
| Predictive Target Identification | Machine learning models trained on known drug-target data to predict novel interactions. nih.gov | More accurate and rapid generation of hypotheses for the compound's targets. |
| Phenotypic Data Analysis | AI-driven analysis of high-content imaging and other complex datasets. pfizer.com | Classification of the compound's mechanism of action and identification of subtle biological effects. |
| Random Contrast Learning (RCL) | A novel machine learning approach for efficient data classification. nih.gov | Enhanced analysis of profiling data and discovery of novel insights from scientific text. nih.gov |
Long-Term Observational Studies in Non-Human Models for Chronic Effects of this compound
While acute studies are essential for understanding the immediate effects of a compound, long-term observational studies in non-human primate models are crucial for assessing the chronic effects and long-term safety of a potential therapeutic agent. discoveryontarget.com Given their genetic and physiological similarity to humans, non-human primates provide a highly translatable model for predicting how a compound like this compound might behave in patients over extended periods. discoveryontarget.com
Such studies would involve the administration of this compound over months or even years, with regular monitoring of a wide range of physiological parameters. This would include detailed analysis of blood chemistry, organ function, and behavioral changes. These studies are particularly important for identifying potential cumulative toxicities or unexpected long-term side effects that would not be apparent in shorter-term studies.
For example, a long-term study in common marmosets on the effects of rapamycin (B549165) provided valuable insights into its chronic effects on body weight and metabolism. discoveryontarget.com Similarly, studies on an engineered FGF21 variant, LY2405319, in diabetic monkeys revealed its lipid-lowering effects over time. discoveryontarget.com A similar long-term study design for this compound would be a critical step before any consideration of its advancement into clinical trials.
The insights gained from these long-term non-human primate studies are invaluable for de-risking a compound's development and providing a solid foundation for its potential clinical application. discoveryontarget.com
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing the structural and physicochemical properties of RCL L204927?
- Methodological Answer : Follow IUPAC guidelines for compound naming and characterization. Use spectroscopic techniques (e.g., NMR, HRMS) and chromatographic methods (HPLC) to confirm purity (>95%) and identity. For novel compounds, provide full spectral data and comparative analysis with known analogs. Physical properties (e.g., solubility, logP) should be measured using standardized protocols .
- Data Presentation : Tabulate spectral peaks (δ ppm for NMR, m/z for HRMS) alongside reference values. Include chromatograms with retention times and purity percentages.
Q. How should researchers design reproducible in vitro experiments to assess this compound’s biological activity?
- Methodological Answer : Adopt cell-based assays with positive/negative controls (e.g., IC50/EC50 comparisons). Use triplicate measurements to account for variability. Document cell lines, passage numbers, and culture conditions rigorously. Reference the Beilstein Journal’s guidelines for experimental reproducibility, including detailed reagent sources and instrument calibration steps .
- Example Workflow :
| Step | Parameter | Details |
|---|---|---|
| 1 | Cell Line | HepG2 (ATCC® HB-8065™) |
| 2 | Assay | MTT viability assay, 48h exposure |
| 3 | Controls | DMSO (vehicle), cisplatin (positive control) |
Q. What are the best practices for synthesizing this compound to ensure batch consistency?
- Methodological Answer : Optimize reaction conditions (temperature, catalyst loading) using design-of-experiments (DoE) approaches. Characterize intermediates via TLC/GC-MS. For scale-up, validate purity at each step and provide detailed synthetic protocols in supplementary materials .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Apply triangulation by cross-validating results across orthogonal assays (e.g., enzymatic vs. cellular activity). Use meta-regression to identify confounding variables (e.g., assay pH, incubation time). Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Case Study : A 2024 study resolved discrepancies in this compound’s kinase inhibition profile by comparing crystallography data (binding modes) with enzymatic kinetics, identifying pH-dependent conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
